S Tag Peptide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C73H117N23O25S |

|---|---|

分子量 |

1748.9 g/mol |

IUPAC 名称 |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |

InChI 键 |

SIOLHBFVZMHKPF-MOXYJHBNSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |

规范 SMILES |

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |

产品来源 |

United States |

Foundational & Exploratory

The S Tag Peptide: A Comprehensive Technical Guide for Researchers

The S Tag is a highly specific and versatile epitope tag derived from pancreatic ribonuclease A (RNase A), offering a robust system for the detection, purification, and quantification of recombinant proteins.[1] This technical guide provides an in-depth overview of the S Tag system, including its core sequence, quantitative parameters, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

The S Tag Peptide: Core Sequence and Properties

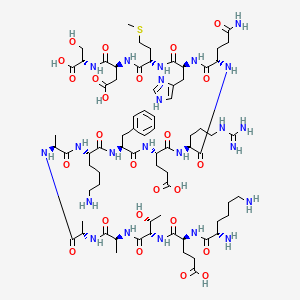

The S Tag is a 15-amino acid peptide with the following sequence:[1][2]

Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser

This peptide corresponds to the N-terminal 15 amino acids of bovine pancreatic RNase A. The this compound exhibits a strong and specific interaction with its binding partner, the S-protein, which is the larger (residues 21-124) fragment of RNase A.[1] This high-affinity interaction forms the basis of the S Tag system's utility in various molecular biology applications.

Quantitative Data Summary

The S Tag system is characterized by high-affinity binding and sensitive detection capabilities. The key quantitative parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value | Notes |

| Binding Affinity (Kd) | 1 x 10⁻⁹ M (1 nM) | This indicates a very strong and stable interaction between the S Tag and S-protein. |

| Purification Capacity | ≥ 500 µg / mL resin | This is the minimum binding capacity for S-protein agarose (B213101) with a model protein (S•Tag β-galactosidase). The actual capacity may vary depending on the fusion protein's size and structure.[2] |

| Western Blot Sensitivity | ~250 pg | Using colorimetric detection, as little as 250 picograms of an S-tagged protein can be visualized.[1] With chemiluminescent substrates, the sensitivity can be in the low picogram to nanogram range.[1][2] |

| S-protein HRP Conjugate | 10 ng | 10 ng of each S-tagged protein marker can be detected in a Western blot. |

Key Experimental Protocols

This section provides detailed methodologies for the two primary applications of the S Tag system: affinity purification and Western blot analysis.

Affinity Purification of S-tagged Proteins

This protocol outlines the steps for purifying an S-tagged fusion protein from a cell lysate using S-protein agarose.

Materials:

-

S-protein Agarose: (50% slurry)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors.

-

Bind/Wash Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100.[2]

-

Elution Buffers (choose one):

-

Protease Cleavage: Thrombin or Enterokinase in their respective cleavage buffers (if a cleavage site is present between the tag and protein).

-

Low pH Elution: 0.2 M Sodium Citrate (pH 2.0).

-

Denaturing Elution: 3 M MgCl₂.

-

Methodology:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or other appropriate methods. Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Binding: Add the clarified lysate to the equilibrated S-protein agarose resin. Incubate for 1-2 hours at 4°C with gentle agitation.

-

Washing: Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant. Wash the resin three times with 10 bed volumes of Bind/Wash Buffer. After the final wash, remove all residual buffer.

-

Elution:

-

For Protease Cleavage: Resuspend the resin in the appropriate protease buffer and add the protease (e.g., biotinylated thrombin). Incubate according to the manufacturer's instructions. Pellet the resin and collect the supernatant containing the cleaved, tag-less protein.

-

For Low pH Elution: Resuspend the resin in Low pH Elution Buffer. Incubate for 5-10 minutes at room temperature. Pellet the resin and collect the supernatant. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

For Denaturing Elution: Resuspend the resin in the Denaturing Elution Buffer. Incubate for 5-10 minutes. Pellet the resin and collect the supernatant. This method may require subsequent dialysis or buffer exchange to refold the protein.

-

-

Analysis: Analyze the purified protein by SDS-PAGE and Coomassie blue staining or Western blotting.

Western Blot Detection of S-tagged Proteins

This protocol describes the detection of S-tagged proteins on a Western blot using an S-protein-enzyme conjugate.

Materials:

-

S-protein-HRP or S-protein-AP Conjugate

-

TBST Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Tween 20.[2]

-

Blocking Buffer: 5% (w/v) non-fat dry milk in TBST.

-

Chemiluminescent or Colorimetric Substrate for HRP or AP.

Methodology:

-

SDS-PAGE and Protein Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane using standard procedures.

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[2]

-

S-protein Conjugate Incubation: Dilute the S-protein-HRP or S-protein-AP conjugate in TBST (a common starting dilution is 1:5000).[2] Incubate the membrane with the diluted conjugate for 30-60 minutes at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.

-

Detection: Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.

-

Imaging: Capture the signal using a suitable imaging system (e.g., film or a digital imager).

Mandatory Visualizations

The following diagrams illustrate the key interactions and workflows associated with the S Tag system.

References

The S-Tag Peptide: A Deep Dive into its Mechanism of Action for Protein Research and Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the S-Tag peptide system, a powerful and versatile tool for protein purification, detection, and solubility enhancement. We will delve into the core mechanism of action, provide quantitative data on its binding affinity, and present detailed experimental protocols for its application in a laboratory setting.

The Core Mechanism: A High-Affinity Interaction Rooted in Ribonuclease A

The S-Tag system is derived from bovine pancreatic ribonuclease A (RNase A). When RNase A is treated with the protease subtilisin, it is cleaved into two fragments that remain non-covalently bound: the S-peptide (residues 1-20) and the S-protein (residues 21-124). The S-Tag itself is a truncated 15-amino acid peptide (KETAAAKFERQHMDS) corresponding to the N-terminus of the S-peptide.[1][2]

The mechanism of action of the S-Tag revolves around the high-affinity, specific interaction between the S-Tag peptide and the S-protein.[3] This interaction is the foundation for S-Tag-based applications. When the S-Tag is genetically fused to a recombinant protein, it acts as a unique identifier, allowing for the selective capture of the fusion protein by an S-protein immobilized on a solid support, such as agarose (B213101) beads.

While neither the S-Tag peptide nor the S-protein alone possesses enzymatic activity, their association reconstitutes the ribonuclease activity of RNase S. This property can be harnessed for quantitative assays of S-Tagged protein expression.[4]

Furthermore, the S-Tag peptide is rich in charged and polar amino acid residues, which often enhances the solubility of the fusion protein to which it is attached.[5] This is a significant advantage when expressing proteins that are prone to aggregation. The S-Tag is a small, linear peptide that is unlikely to interfere with the proper folding or function of the target protein.[6]

Quantitative Data Summary

The interaction between the S-Tag and S-protein is characterized by a high binding affinity. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction. The reported Kd values for the S-Tag:S-protein complex vary depending on the experimental conditions and measurement techniques.

| Parameter | Value | Source |

| Dissociation Constant (Kd) | ~0.1 µM (Note: This may be a typo in the source and could be in the nM range) | (Connelly et al. 1990) |

| Dissociation Constant (Kd) (Computational) | 5.9 x 10⁻¹² M (5.9 pM) | (Phan et al. 2017)[7] |

| S-protein Agarose Binding Capacity | ≥ 500 µg of S-Tag β-galactosidase per mL of resin | (Raines Lab)[5] |

Detailed Experimental Protocols

Affinity Purification of an S-Tagged Protein using S-protein Agarose

This protocol outlines the steps for the purification of a soluble S-Tagged protein from a crude cell lysate under native conditions.

Materials:

-

S-protein Agarose: (e.g., from MilliporeSigma)[8]

-

Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

Elution Buffer Options:

-

Regeneration Buffer: 100 mM NaOH[10]

-

Neutralization Buffer: 1 M Tris-HCl, pH 7.5

-

Storage Buffer: 20% Ethanol in Binding/Wash Buffer

-

Crude cell lysate containing the S-Tagged protein

-

Chromatography column or microcentrifuge tubes for batch purification

Protocol:

-

Resin Preparation:

-

Gently resuspend the S-protein agarose slurry.

-

Transfer the required amount of slurry to a chromatography column or microcentrifuge tube.

-

Allow the storage buffer to drain (for column purification) or pellet the resin by gentle centrifugation and discard the supernatant (for batch purification).

-

Equilibrate the resin by washing with 5-10 column volumes (CVs) of Binding/Wash Buffer.

-

-

Binding:

-

Clarify the cell lysate by centrifugation to remove insoluble material.

-

Apply the cleared lysate to the equilibrated S-protein agarose.

-

Column Chromatography: Load the lysate onto the column at a slow flow rate.

-

Batch Purification: Incubate the lysate with the resin for 30 minutes to 1 hour at 4°C with gentle agitation.[9]

-

-

Collect the flow-through for analysis (to check for unbound protein).

-

-

Washing:

-

Wash the resin with 10-20 CVs of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance at 280 nm of the wash fractions until it returns to baseline.

-

-

Elution:

-

Mild Denaturation:

-

Apply 3-5 CVs of 3 M MgCl₂ to the column and collect the eluate in fractions.

-

For batch purification, resuspend the resin in the elution buffer, incubate for 5-10 minutes, then pellet the resin and collect the supernatant.

-

-

Protease Cleavage:

-

Wash the resin with the appropriate protease cleavage buffer.

-

Add the protease (e.g., biotinylated thrombin) to the resin and incubate according to the manufacturer's instructions.

-

Collect the eluate containing the tag-free protein.

-

If using biotinylated thrombin, the protease can be subsequently removed using streptavidin-agarose.[5]

-

-

-

Analysis:

-

Analyze the collected fractions (flow-through, washes, and eluates) by SDS-PAGE to assess the purity of the target protein.

-

-

Resin Regeneration and Storage:

-

Wash the resin with 5-10 CVs of Regeneration Buffer (100 mM NaOH).[10]

-

Immediately neutralize the resin by washing with 5-10 CVs of Neutralization Buffer.

-

Re-equilibrate the resin with Binding/Wash Buffer for immediate reuse or wash with Storage Buffer for long-term storage at 4°C.

-

Conclusion

The S-Tag peptide system offers a robust and multifaceted platform for protein research. Its mechanism, centered on the high-affinity interaction with the S-protein, enables efficient purification and sensitive detection. The additional benefit of enhanced solubility makes it an attractive choice for the expression of challenging proteins. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively implement the S-Tag system in their workflows, accelerating discovery and development in the life sciences.

References

- 1. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iba-lifesciences.com [iba-lifesciences.com]

- 3. An interaction between S*tag and S*protein derived from human ribonuclease 1 allows site-specific conjugation of an enzyme to an antibody for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. raineslab.com [raineslab.com]

- 6. serva.de [serva.de]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]

S-Tag Peptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the S-Tag peptide, a widely utilized tool in protein expression and purification. We will delve into its fundamental structure, physicochemical properties, and its interaction with its binding partner, the S-protein. This document also offers detailed experimental protocols for its application in affinity chromatography.

Core Structure and Physicochemical Properties

The S-Tag is a synthetic 15-amino-acid peptide with the sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser.[1] It is derived from the N-terminus of bovine pancreatic ribonuclease A (RNase A).[1] The S-Tag system is based on the high-affinity interaction between the S-Tag peptide and the S-protein, which is the larger C-terminal fragment of RNase A.

The peptide is notable for its high content of charged and polar residues, which is believed to contribute to the increased solubility of fusion proteins.[1] In its unbound state, the S-Tag peptide is thought to be largely unstructured.[1]

A summary of the key quantitative properties of the S-Tag peptide is presented in the table below.

| Property | Value |

| Amino Acid Sequence | KETAAAKFERQHMDS |

| Number of Amino Acids | 15 |

| Molecular Weight | ~1748.9 Da |

| Theoretical Isoelectric Point (pI) | 4.45 |

The S-Tag:S-protein Interaction: A Look into Ribonuclease S

The structural basis for the interaction between the S-Tag and the S-protein can be understood by examining the crystal structure of Ribonuclease S (RNase S). RNase S is a fully active enzyme formed by the non-covalent association of the S-peptide (residues 1-20 of RNase A) and the S-protein (residues 21-124 of RNase A). The S-Tag corresponds to the first 15 amino acids of the S-peptide.

The crystal structure of RNase S reveals that the S-peptide binds to a groove on the surface of the S-protein. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. The N-terminal alpha-helix of the S-peptide is a key structural motif for this binding.

Application in Affinity Chromatography: A Detailed Protocol

The high-affinity and specific interaction between the S-Tag and S-protein is widely exploited for the purification of recombinant proteins. The following protocol outlines a typical workflow for the affinity purification of an S-tagged protein using S-protein agarose.

Materials:

-

Cell lysate containing the S-tagged protein of interest

-

S-protein Agarose resin

-

Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Elution Buffer (e.g., 0.2 M sodium citrate, pH 2.0 or 3 M Guanidine HCl)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Chromatography column

-

Standard laboratory equipment (centrifuge, spectrophotometer, etc.)

Protocol:

-

Resin Equilibration:

-

Gently resuspend the S-protein Agarose resin.

-

Transfer the required amount of slurry to a chromatography column.

-

Allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Lysate Preparation:

-

Clarify the cell lysate by centrifugation to remove cell debris and insoluble material.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Protein Binding:

-

Load the clarified lysate onto the equilibrated column. The flow rate should be optimized for efficient binding.

-

For batch purification, incubate the lysate with the resin slurry on a rotator at 4°C for a defined period (e.g., 1-2 hours).

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound S-tagged protein by applying the Elution Buffer to the column.

-

Collect fractions of a defined volume.

-

Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to preserve protein activity.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the eluted protein.

-

Pool the fractions containing the purified protein.

-

-

Resin Regeneration (Optional):

-

If the elution was performed under non-denaturing conditions, the resin can often be regenerated by washing with several column volumes of high and low pH buffers, followed by re-equilibration in Binding/Wash Buffer.

-

References

S-Tag Peptide: A Technical Guide to Solubility and Charge Characteristics

For Researchers, Scientists, and Drug Development Professionals

The S-Tag is a 15-amino acid peptide epitope tag (KETAAAKFERQHMDS) derived from the N-terminus of pancreatic ribonuclease A.[1][2][3] It is a widely utilized tool in protein science for the detection, purification, and quantification of recombinant proteins. A key advantage often cited is its potential to enhance the solubility of its fusion partner.[1] This technical guide provides an in-depth analysis of the physicochemical properties of the S-Tag peptide, focusing on its solubility and charge, and offers detailed experimental protocols for their assessment.

Physicochemical and Charge Properties of the S-Tag Peptide

The solubility and net charge of the S-Tag are dictated by the ionizable groups within its amino acid sequence. The peptide is rich in charged and polar residues, which is believed to contribute to its high solubility and its ability to improve the solubility of proteins it is attached to.[1]

Core Peptide Attributes

The fundamental properties of the S-Tag peptide, calculated from its amino acid sequence, are summarized in Table 1.

| Property | Value | Notes |

| Amino Acid Sequence | KETAAAKFERQHMDS | 15 residues derived from RNase A.[1][4][5] |

| Molecular Weight | ~1748.9 Da | Calculated based on the average isotopic masses of the amino acids.[3][6][7] |

| Theoretical Isoelectric Point (pI) | 4.75 | Calculated based on the pKa values of the termini and ionizable side chains. This is the pH at which the peptide has a net charge of zero. |

| Net Charge at Neutral pH (7.0) | +1 | Calculated based on the protonation state of ionizable groups at pH 7.0. |

| Extinction Coefficient (A280) | 0 M⁻¹cm⁻¹ | The peptide contains no Tryptophan (W) or Tyrosine (Y) residues. |

Peptide Charge as a Function of pH

The net charge of the S-Tag peptide is highly dependent on the pH of the surrounding solution. The peptide contains seven residues with ionizable side chains (2x Lysine, 2x Glutamic Acid, 1x Arginine, 1x Histidine, 1x Aspartic Acid) in addition to the N-terminal amine and C-terminal carboxyl groups.

The theoretical charge of the peptide can be calculated by considering the pKa of each of these groups. At a pH below a group's pKa, it is protonated; at a pH above its pKa, it is deprotonated.

-

Positively Charged Groups (Protonated): N-terminus (~pKa 9.7), Lysine (~pKa 10.5), Arginine (~pKa 12.5), Histidine (~pKa 6.0)

-

Negatively Charged Groups (Deprotonated): C-terminus (~pKa 2.3), Aspartic Acid (~pKa 3.9), Glutamic Acid (~pKa 4.3)

The isoelectric point (pI) is the pH at which the sum of all positive and negative charges is zero. For the S-Tag, the pI is calculated to be approximately 4.75, making it an acidic peptide. This means that at a physiological pH of ~7.4, the peptide will carry a net positive charge. The relationship between pH, pI, and net charge is a critical factor influencing peptide solubility, as solubility is often lowest near the pI.[8][9]

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Measuring Protein Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 6. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

The S-Tag System: A Comprehensive Technical Guide to Peptide Fusion Protein Technology

For Researchers, Scientists, and Drug Development Professionals

The S-Tag system is a versatile and widely used tool in protein science, offering a robust method for the detection, purification, and quantification of recombinant proteins. This guide provides an in-depth exploration of the core principles of S-Tag technology, detailed experimental protocols, and its applications in research and drug development.

Core Principles of the S-Tag System

The S-Tag system is based on the high-affinity interaction between the S-Tag peptide and the S-protein.[1][2] This interaction is derived from the bovine pancreatic ribonuclease A (RNase A). When RNase A is treated with the protease subtilisin, it is cleaved into two fragments: the S-peptide (residues 1-20) and the S-protein (residues 21-124).[3] Although individually inactive, these two fragments can reassociate non-covalently to form a fully active RNase S enzyme.[2][3]

The S-Tag itself is a 15-amino acid peptide (Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser) which corresponds to the first 15 residues of the S-peptide.[4][5][6] This short peptide is sufficient to mediate the high-affinity binding to the S-protein.[1][3] This interaction forms the basis for all S-Tag-based applications. The S-Tag can be genetically fused to the N-terminus, C-terminus, or even internally within a target protein.[3][4][6] The hydrophilic nature of the S-Tag peptide may also enhance the solubility of the fusion protein.[4][7]

The interaction between the S-Tag and S-protein can be exploited for various applications, including affinity purification, Western blotting, and protein quantification assays.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the S-Tag system.

| Parameter | Value | Source |

| S-Tag Peptide Length | 15 amino acids | [4][5][6] |

| S-Tag Peptide Sequence | KETAAAKFERQHMDS | [4][5][6] |

| S-protein Length | 104 amino acids (residues 21-124 of RNase A) | [2][3] |

| Binding Affinity (Kd) | Femtomolar to nanomolar range | [1] |

| S-protein Agarose (B213101) Binding Capacity | ≥ 0.5 mg S-Tag β-galactosidase per ml of resin | [3] |

| Detection Limit (Western Blot) | As low as 250 pg of target protein | [1] |

| Detection Limit (Rapid Assay) | As low as 20 fmol of target protein | [1] |

| Elution Condition | Concentration | pH | Notes |

| Citrate Buffer | 0.2 M | 2.0 | Harsh elution, may denature the target protein.[8] |

| Magnesium Chloride | 3 M | - | Used for elution in some protocols.[9] |

| Biotinylated Thrombin | Varies | - | Cleaves the fusion protein, leaving the S-Tag bound to the resin.[2][3] |

| Recombinant Enterokinase (rEK) | Varies | - | Requires an enterokinase cleavage site between the S-Tag and the target protein.[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the S-Tag system.

S-Tag Fusion Protein Affinity Purification

This protocol describes the purification of an S-Tagged protein from a crude cell lysate using S-protein agarose.

Materials:

-

S-protein agarose resin

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Elution Buffer (e.g., 0.2 M Citrate buffer, pH 2.0, or 3 M MgCl₂)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Crude cell lysate containing the S-Tagged protein

Procedure:

-

Resin Preparation: Gently resuspend the S-protein agarose resin and transfer the desired amount to a chromatography column. Equilibrate the resin by washing with 5-10 column volumes of Wash Buffer.

-

Lysate Loading: Apply the clarified crude cell lysate to the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the S-Tagged protein to the resin.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution:

-

Harsh Elution: Elute the bound protein with 3-5 column volumes of Elution Buffer (e.g., 0.2 M Citrate, pH 2.0). Immediately neutralize the eluted fractions by adding Neutralization Buffer.

-

Protease Cleavage: If a protease cleavage site is present, incubate the resin with the appropriate protease (e.g., biotinylated thrombin) in Wash Buffer according to the manufacturer's instructions. The target protein will be released, while the S-Tag remains bound to the resin.

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blot to confirm the purity and identity of the target protein.

Figure 1: Workflow for S-Tag fusion protein affinity purification.

S-Tag Western Blotting

This protocol outlines the detection of S-Tagged proteins following SDS-PAGE and transfer to a membrane.

Materials:

-

Nitrocellulose or PVDF membrane with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

S-protein-HRP or S-protein-AP conjugate

-

Chemiluminescent or colorimetric substrate

Procedure:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[3]

-

Primary Incubation: Dilute the S-protein-HRP or S-protein-AP conjugate in Blocking Buffer (a 1:5000 dilution is a good starting point).[3] Incubate the membrane in the diluted conjugate solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.

-

Detection: Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.

-

Imaging: Capture the signal using an appropriate imaging system.

Figure 2: Principle of S-Tag based Western blot detection.

S-Tag Pull-Down Assay

This protocol is for identifying protein-protein interactions using an S-Tagged "bait" protein to "pull down" its interacting "prey" protein(s) from a cell lysate.

Materials:

-

S-protein agarose resin

-

"Bait" protein: Purified S-Tagged protein

-

"Prey" protein source: Cell lysate containing potential interacting proteins

-

Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer)

Procedure:

-

Bait Immobilization: Incubate the purified S-Tagged bait protein with equilibrated S-protein agarose resin for 1-2 hours at 4°C with gentle rotation to immobilize the bait.

-

Washing: Wash the resin with immobilized bait protein three times with Binding/Wash Buffer to remove any unbound bait.

-

Prey Incubation: Add the cell lysate containing the prey protein(s) to the resin and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the resin extensively (at least 3-5 times) with Binding/Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the resin. For analysis by Western blot, elution with SDS-PAGE sample buffer is common.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected prey protein. Mass spectrometry can also be used to identify unknown interacting partners.

Figure 3: Workflow of an S-Tag based pull-down assay.

Applications in Drug Development

The S-Tag system offers several advantages in the drug development pipeline:

-

Target Identification and Validation: Pull-down assays using S-Tagged proteins can help identify novel protein-protein interactions, which can be crucial for identifying and validating new drug targets.[11][12]

-

High-Throughput Screening: The S-Tag rapid assay, which measures the reconstitution of RNase S activity, can be adapted for high-throughput screening of compound libraries to identify inhibitors of specific protein-protein interactions.[1][3]

-

Biotherapeutic Production: The S-Tag system provides a reliable method for the purification of recombinant therapeutic proteins, such as antibodies and enzymes.[13] The small size of the tag is less likely to interfere with the biological activity of the therapeutic protein.[2]

-

Site-Specific Conjugation: The specific interaction between the S-Tag and S-protein has been explored for site-specific conjugation of drugs or imaging agents to antibodies, creating more homogeneous and potentially more effective antibody-drug conjugates (ADCs).[14]

Advantages and Disadvantages of the S-Tag System

| Advantages | Disadvantages |

| Small Size: The 15-amino acid tag is unlikely to interfere with protein folding or function.[2] | Harsh Elution: Low pH elution conditions can denature the target protein.[8] |

| High Sensitivity: Can detect very low amounts of protein in both Western blots and activity assays.[1] | Limited Reusability of Resin: The strong interaction can make it difficult to regenerate the S-protein agarose for multiple uses.[9] |

| Versatility: Can be used for purification, detection, and quantification.[1] | Potential for Masking: The folding of some target proteins might obscure the S-Tag, preventing its interaction with the S-protein.[3] |

| Solubility Enhancement: The hydrophilic nature of the tag can improve the solubility of the fusion protein.[4][7] | |

| Antibody-Free Detection: Western blotting can be performed with an enzyme-conjugated S-protein, eliminating the need for a primary antibody.[3] |

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. raineslab.com [raineslab.com]

- 4. S-tag - Wikipedia [en.wikipedia.org]

- 5. S-tag - Creative Biolabs [creativebiolabs.net]

- 6. sinobiological.com [sinobiological.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Tag-Based Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Opportunities and challenges of the tag-assisted protein purification techniques: Applications in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An interaction between S*tag and S*protein derived from human ribonuclease 1 allows site-specific conjugation of an enzyme to an antibody for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The S-Tag Peptide: A Versatile Tool for Advanced Protein Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of protein research and drug development, the ability to efficiently express, purify, and characterize proteins is paramount. The S-Tag, a 15-amino-acid peptide derived from pancreatic ribonuclease A (RNase A), has emerged as a powerful and versatile tool for a wide array of molecular biology applications.[1][2] Its small size, high-affinity interaction with its binding partner S-protein, and positive influence on the solubility of fusion proteins make it an attractive choice for researchers seeking reliability and efficiency in their workflows. This technical guide provides a comprehensive overview of the advantages of the S-Tag system, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Advantages of the S-Tag System

The S-Tag system offers a multitude of benefits that streamline various aspects of protein research, from initial expression to downstream functional analysis.

-

High-Affinity and Specific Binding: The S-Tag peptide exhibits a high-affinity interaction with the S-protein, with a dissociation constant (Kd) in the nanomolar range, ensuring robust and specific binding for reliable purification and detection. This strong interaction minimizes protein loss during purification washes and allows for stringent washing conditions to remove non-specific contaminants, resulting in high purity of the target protein.

-

Enhanced Protein Solubility: The S-Tag is rich in charged and polar amino acid residues, which can significantly improve the solubility of recombinant proteins, particularly those prone to aggregation when expressed in heterologous systems like E. coli.[3] This property can be crucial for the successful production of difficult-to-express proteins.

-

Small and Unobtrusive: With a length of only 15 amino acids, the S-Tag is one of the smaller affinity tags available. Its minimal size reduces the likelihood of interfering with the structure, function, and immunogenicity of the target protein.[3] This is a significant advantage over larger tags like GST or MBP, which are more likely to alter the biological activity of the fusion partner.

-

Versatility in Applications: The S-Tag system is not limited to protein purification. It is a versatile tool that can be employed for a range of applications, including:

-

Western Blotting: Sensitive detection of S-Tagged proteins using S-protein conjugates (e.g., HRP or AP).

-

Protein-Protein Interaction Studies: Facilitating pull-down assays and co-immunoprecipitation to identify and validate binding partners.

-

Enzymatic Assays: The reconstitution of RNase A activity upon binding of the S-Tag to the S-protein can be utilized for quantitative assays.

-

-

Facile Cleavage: Many expression vectors incorporating the S-Tag also include a protease cleavage site (e.g., for thrombin or enterokinase) between the tag and the target protein. This allows for the efficient removal of the tag after purification, yielding the native protein sequence for functional studies where the tag might be undesirable.[3]

Quantitative Data Summary

To facilitate a clear comparison of the S-Tag system with other common affinity tags, the following tables summarize key quantitative data.

| Parameter | S-Tag | His-Tag | GST-Tag |

| Tag Size | 15 amino acids (approx. 1.7 kDa) | 6-10 amino acids (approx. 0.8-1.2 kDa) | 211 amino acids (approx. 26 kDa) |

| Binding Partner | S-protein | Immobilized Metal Ions (e.g., Ni²⁺, Co²⁺) | Glutathione |

| Binding Affinity (Kd) | Nanomolar range | Micromolar range | Micromolar range |

| Typical Elution Conditions | 3M Guanidine Thiocyanate, 0.2M Citrate (pH 2.0), or enzymatic cleavage | 100-500 mM Imidazole, low pH | 10-50 mM Reduced Glutathione |

| Feature | S-Tag | His-Tag | GST-Tag |

| Protein Yield | Good (typically 1-20 mg/L of E. coli culture) | Generally High (can reach >100 mg/L) | High (can enhance solubility and yield) |

| Purity | High, due to specific binding and stringent washes | Variable, often requires optimization to remove co-purifying host proteins | Generally high |

| Solubility Enhancement | Yes | No | Yes |

| Interference with Protein Function | Low | Low | Moderate to High (due to large size) |

| Cost of Resin | Moderate | Low | Moderate |

Key Experimental Protocols

This section provides detailed methodologies for common applications of the S-Tag system.

S-Tag Affinity Purification of a Recombinant Protein from E. coli

Objective: To purify an S-Tagged fusion protein from an E. coli lysate under native conditions.

Materials:

-

E. coli cell paste expressing the S-Tagged protein

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL Lysozyme, and protease inhibitors

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl

-

Elution Buffer: 0.2 M Citrate (pH 2.0) or 3 M Guanidine Thiocyanate

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

-

S-protein agarose (B213101) resin

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Sonicate the suspension on ice to ensure complete cell lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant containing the soluble protein fraction.

-

Binding: Add the clarified lysate to the equilibrated S-protein agarose resin. Incubate with gentle agitation for 1-2 hours at 4°C to allow for binding of the S-Tagged protein to the resin.

-

Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin with 10-15 bed volumes of Wash Buffer to remove non-specifically bound proteins. Repeat this wash step at least three times.

-

Elution: Resuspend the washed resin in 2-3 bed volumes of Elution Buffer. Incubate for 5-10 minutes at room temperature with gentle agitation.

-

Collection and Neutralization: Pellet the resin by centrifugation and carefully collect the supernatant containing the eluted protein. Immediately neutralize the eluate by adding Neutralization Buffer if a low pH elution was used.

-

Analysis: Analyze the purified protein by SDS-PAGE and Coomassie blue staining or by Western blot.

S-Tag Western Blotting

Objective: To detect an S-Tagged protein in a complex protein mixture.

Materials:

-

Protein sample separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Detection Reagent: S-protein-HRP conjugate (or S-protein-AP conjugate)

-

Wash Buffer: TBST

-

Chemiluminescent or colorimetric substrate for HRP (or AP)

Procedure:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

Primary Detection: Dilute the S-protein-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations. Incubate the membrane in the diluted conjugate solution for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.

-

Detection: Incubate the membrane with the chemiluminescent or colorimetric substrate as per the manufacturer's instructions.

-

Imaging: Capture the signal using an appropriate imaging system.

S-Tag Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with a known S-Tagged "bait" protein.

Materials:

-

Cell lysate containing the S-Tagged bait protein and its potential interacting partners

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors

-

S-protein agarose beads

-

Wash Buffer: Co-IP Lysis Buffer

-

Elution Buffer: SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5)

Procedure:

-

Cell Lysis: Lyse cells expressing the S-Tagged protein in Co-IP Lysis Buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with control agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add S-protein agarose beads to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling, or by using a non-denaturing elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using antibodies against the suspected interacting proteins, or by mass spectrometry for identification of unknown partners.

Enzymatic Cleavage of the S-Tag

Objective: To remove the S-Tag from the purified fusion protein.

Materials:

-

Purified S-Tagged protein with a protease cleavage site (e.g., thrombin)

-

Thrombin

-

Cleavage Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2.5 mM CaCl₂

-

Benzamidine-Sepharose (to remove thrombin)

Procedure:

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to the Cleavage Buffer using dialysis or a desalting column.

-

Digestion: Add thrombin to the protein solution at a ratio of 1-10 units of thrombin per mg of fusion protein. Incubate at room temperature for 2-16 hours. Optimization of the enzyme concentration and incubation time is recommended for each specific protein.

-

Thrombin Removal: After cleavage, pass the reaction mixture through a Benzamidine-Sepharose column to bind and remove the thrombin.

-

Analysis: Confirm the cleavage and removal of the tag by SDS-PAGE. The cleaved protein will show a lower molecular weight.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving the S-Tag system.

Conclusion

The S-Tag system provides a robust, versatile, and efficient platform for the expression, purification, and characterization of recombinant proteins. Its combination of high-affinity binding, small size, and solubility-enhancing properties addresses many of the common challenges faced by researchers in protein science and drug development. By leveraging the detailed protocols and understanding the quantitative aspects of this system as outlined in this guide, scientists can significantly enhance the productivity and success of their research endeavors.

References

- 1. A specific transition state for S-peptide combining with folded S-protein and then refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered small metal‐binding protein tag improves the production of recombinant human growth hormone in the periplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

S Tag peptide's role in protein solubility

An In-depth Technical Guide to the S-Tag Peptide: Enhancing Protein Solubility for Research and Development

Executive Summary

The expression of soluble, functional recombinant proteins is a cornerstone of modern molecular biology, drug discovery, and diagnostics. However, a significant challenge is the tendency of many proteins to misfold and aggregate into insoluble inclusion bodies when expressed in heterologous systems. The S-tag peptide is a small, 15-amino acid fusion tag derived from pancreatic ribonuclease A (RNase A) that serves as a powerful tool to enhance the solubility of target proteins.[1] Its utility stems from its hydrophilic nature and lack of a defined secondary structure, which helps to prevent aggregation without interfering with the folding or function of its fusion partner.[1] This guide provides a comprehensive technical overview of the S-tag, including its mechanism of action, comparative performance data, detailed experimental protocols for its use, and its advantages and limitations for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties of the S-Tag

The S-tag is the first 15 amino acids of the S-peptide, which itself is the N-terminal 20-residue fragment resulting from the subtilisin cleavage of RNase A.[2] This short peptide is characterized by an abundance of charged and polar residues, which is the primary basis for its solubility-enhancing properties.[3][4] Unlike larger, globular protein tags such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), the S-tag is intrinsically disordered and does not adopt a fixed tertiary structure on its own.[1][3] This minimizes the risk of steric hindrance or unwanted interactions with the target protein.[1][5]

Table 1: Physicochemical Properties of the S-Tag Peptide

| Property | Value | Reference |

|---|---|---|

| Amino Acid Sequence | Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser | [3] |

| Molecular Weight | 1748.91 Da | [5] |

| Chemical Formula | C₇₃H₁₁₇N₂₃O₂₅S | [5] |

| Net Charge (pH 7) | +2 | [1] |

| Solubility in Water | ≥50 mg/mL | [1][5] |

| Solubility in DMSO | ≥174.9 mg/mL | [1][5] |

| Solubility in Ethanol | Insoluble | [1][5] |

| Structure | Intrinsically disordered / Unstructured |[1] |

Mechanism of Solubility Enhancement

The primary mechanism by which the S-tag improves protein solubility is by increasing the overall hydrophilicity of the fusion protein. When genetically fused to the N- or C-terminus of a target protein, the S-tag's charged and polar amino acids interact favorably with water, helping to keep the entire fusion construct in the soluble fraction and counteracting the aggregation tendencies of hydrophobic patches on the target protein's surface.[5] This is particularly effective in common heterologous expression systems like E. coli, where the cellular environment can promote protein misfolding and aggregation. By preventing the formation of insoluble aggregates, the S-tag increases the yield of soluble, and therefore more likely functional, recombinant protein.[1]

Quantitative Analysis and Comparative Performance

Predicting which fusion tag will be most effective for a given protein remains largely empirical.[6] While large-scale studies directly comparing the S-tag's quantitative effect on the solubility of multiple proteins are not abundant, its utility is well-established.[4] The S-tag's small size is a distinct advantage over larger tags like MBP (40 kDa) and GST (26 kDa), which are more likely to interfere with protein function and represent a greater metabolic burden on the host cell.[7][8][9]

Table 2: Comparison of Common Solubility-Enhancing Tags

| Tag | Size (kDa) | Mechanism of Action | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| S-Tag | ~1.7 | Increases hydrophilicity; intrinsically disordered.[1][5] | Very small; minimal structural interference.[5] | Not a direct affinity tag for purification; requires S-protein or antibody matrix.[1] |

| His-Tag | ~0.8 | Increases solubility to a minor extent; primarily for purification. | Very small; enables purification via IMAC. | Limited solubility enhancement. |

| GST | ~26 | Acts as a highly soluble, stable folding scaffold.[7] | High solubility enhancement; enables affinity purification. | Large size may interfere with protein function; can form dimers.[9] |

| MBP | ~40 | Acts as a highly soluble, stable folding scaffold; may act as a chaperone.[10] | Very high solubility enhancement; enables affinity purification. | Very large size; often must be cleaved.[9] |

| SUMO | ~11.5 | Acts as a highly soluble, stable folding scaffold.[6] | High solubility enhancement; specific protease available for traceless removal.[6] | Larger than peptide tags; requires co-expression of SUMO protease. |

| Trx | ~12 | Highly soluble; may promote disulfide bond formation in the cytoplasm.[6] | Moderate size; can improve folding of proteins with disulfide bonds. | Less effective for some proteins compared to larger tags.[6] |

Experimental Protocols

This section provides a generalized workflow and detailed protocols for using the S-tag to enhance protein solubility.

General Experimental Workflow

The overall process involves genetically fusing the S-tag to the protein of interest, expressing the fusion protein, and then analyzing the distribution of the protein between the soluble and insoluble cellular fractions.

Protocol: Cloning of S-Tag Fusion Constructs

-

Primer Design: Design PCR primers for your gene of interest. To add the S-tag, incorporate the nucleotide sequence encoding the 15 amino acids (AAG GAG ACC GCT GCT GCT AAG TTT GAA CGC CAG CAC ATG GAT TCC) into the 5' end of either the forward primer (for N-terminal fusion) or the reverse primer (for C-terminal fusion, ensuring correct reading frame and no stop codon). Also include appropriate restriction sites for cloning into your expression vector.

-

PCR Amplification: Amplify your gene of interest with the tag-encoding primers using a high-fidelity DNA polymerase.

-

Vector and Insert Preparation: Digest both the expression vector (e.g., pET series) and the PCR product with the chosen restriction enzymes. Purify the digested DNA fragments.

-

Ligation and Transformation: Ligate the S-tagged insert into the prepared vector. Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

-

Verification: Isolate plasmid DNA from transformed colonies and verify the correct insertion and sequence of the S-tag fusion construct via restriction digest and Sanger sequencing.

Protocol: Expression of S-Tagged Proteins in E. coli

-

Transformation: Transform the verified expression plasmid into a suitable expression strain of E. coli (e.g., BL21(DE3)).

-

Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Cool the culture to a desired expression temperature (e.g., 18-25°C for potentially difficult proteins). Add an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1.0 mM.

-

Harvest: Continue to incubate the culture for a set period (e.g., 4-16 hours) at the lower temperature with shaking. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C.

Protocol: Assessment of Protein Solubility

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) at a ratio of 5-10 mL per gram of cell paste. Add a protease inhibitor cocktail and a lysing agent such as lysozyme.

-

Homogenization: Sonicate the resuspension on ice to ensure complete cell lysis and to shear chromosomal DNA, which will reduce the viscosity of the lysate.

-

Fraction Separation: Transfer a sample of the total lysate ("T") for analysis. Centrifuge the remaining lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to separate the soluble and insoluble fractions.

-

Sample Preparation:

-

Carefully collect the supernatant, which is the soluble fraction ("S").

-

Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer as the starting volume. This is the insoluble fraction ("I").

-

-

SDS-PAGE Analysis: Mix samples of the Total (T), Soluble (S), and Insoluble (I) fractions with SDS-PAGE loading buffer. Ensure that the volumes loaded onto the gel are equivalent to the same amount of starting cells for accurate comparison. Run the samples on a polyacrylamide gel and visualize the protein bands using Coomassie Brilliant Blue staining or Western blot using an anti-S-Tag antibody.

-

Quantification: Assess solubility by comparing the intensity of the protein band in the soluble fraction to the total amount in the T and I fractions. Densitometry software can be used for a more quantitative analysis.

Advantages and Limitations

Advantages

-

Small Size: At only 1.7 kDa, the S-tag is less likely to interfere with the structure, function, or downstream processing of the target protein compared to larger tags.[5][11]

-

Minimal Interference: Its intrinsically disordered nature minimizes the risk of it imposing a non-native conformation on its fusion partner.[5]

-

Improved Yield: By preventing aggregation, it often increases the yield of soluble and functional protein.[1]

-

Robust Detection: High-affinity anti-S-Tag antibodies are commercially available, enabling sensitive detection in Western blots, ELISA, and immunoprecipitation.[1][5]

Limitations

-

Not a Direct Affinity Tag: Unlike His-tag or Strep-tag, the S-tag itself does not directly bind to a simple resin. Purification requires an affinity matrix based on immobilized S-protein or anti-S-Tag antibodies, which can be more expensive.[1][11]

-

Protein Dependent: The effectiveness of any solubility tag, including the S-tag, is not universal and depends on the specific properties of the target protein.[9]

-

Tag Removal: For some applications, such as structural studies or therapeutic use, the tag may need to be removed, requiring the incorporation of a protease cleavage site and an additional purification step.

Conclusion

The S-tag peptide is a versatile and effective tool for enhancing the solubility of recombinant proteins. Its small size, hydrophilic character, and unstructured nature make it an excellent choice for rescuing aggregation-prone proteins without significantly impacting their native function. While its utility in purification requires specific affinity matrices, its power as a solubility enhancer and a detection epitope is well-documented. By following structured experimental protocols, researchers can leverage the S-tag to overcome common bottlenecks in protein expression, thereby accelerating research and development in numerous scientific fields.

References

- 1. epitopepeptide.com [epitopepeptide.com]

- 2. raineslab.com [raineslab.com]

- 3. S-tag - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. flag-peptide.com [flag-peptide.com]

- 6. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

The Core Principles of S-Tag Protein Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The S-Tag system represents a versatile and robust platform for the detection, purification, and quantification of recombinant proteins. This guide delves into the fundamental principles governing the interaction between the S-Tag peptide and its binding partner, the S-protein. It provides a comprehensive overview of the system's molecular basis, quantitative binding characteristics, and detailed protocols for its application in key experimental techniques.

Molecular Basis of the S-Tag : S-Protein Interaction

The S-Tag system is derived from bovine pancreatic ribonuclease A (RNase A). Treatment of RNase A with the protease subtilisin cleaves the enzyme into two fragments: the S-peptide (residues 1-20) and the S-protein (residues 21-124).[1] While individually inactive, these two fragments can reassociate non-covalently with high affinity to reconstitute a fully active ribonuclease S enzyme.[2]

The S-Tag is a 15-amino-acid peptide (Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser) corresponding to residues 1-15 of the S-peptide, which is the minimal sequence required for high-affinity binding to the S-protein.[1][3][4] This interaction is highly specific, minimizing cross-reactivity with other cellular proteins. The hydrophilic nature of the S-Tag often enhances the solubility of the fusion protein to which it is attached and, due to its small size, it is unlikely to interfere with the structure or function of the target protein.[3][5][6]

The reconsituted ribonuclease activity upon binding of an S-Tagged protein to the S-protein forms the basis for sensitive enzymatic assays for the quantification of the fusion protein.[1][7]

Quantitative Data: Binding Affinity

The interaction between the S-Tag and the S-protein is characterized by a strong binding affinity, which is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger interaction.[8] The affinity of this interaction is influenced by factors such as pH, temperature, and ionic strength.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | 1.1 x 10-7 M | 25°C, 50 mM sodium acetate (B1210297) buffer (pH 6.0), 0.10 M NaCl | [7] |

| Dissociation Constant (Kd) | ~0.1 µM | Dependent on pH, temperature, and ionic strength | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the S-Tag system.

S-Tag Affinity Chromatography

This protocol describes the purification of an S-Tagged fusion protein from a cell lysate using S-protein immobilized on an agarose (B213101) resin.

Materials:

-

Binding/Wash Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% (v/v) Triton X-100.[7]

-

Elution Buffer (Option 1 - Harsh): 0.2 M Citrate buffer, pH 2.0.[10]

-

Elution Buffer (Option 2 - Harsh): 3 M Guanidinium thiocyanate.[7]

-

Elution Buffer (Option 3 - Harsh): 3 M MgCl2.[7]

-

Elution Buffer (Option 4 - Proteolytic Cleavage): Thrombin cleavage buffer (20 mM Tris-HCl, pH 8.4, 150 mM NaCl, 2.5 mM CaCl2) containing biotinylated thrombin.[7]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

S-protein agarose resin.

-

Clarified cell lysate containing the S-Tagged protein.

Procedure:

-

Resin Equilibration:

-

Gently resuspend the S-protein agarose resin.

-

Transfer the required volume of slurry to a chromatography column.

-

Allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Protein Binding:

-

Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min).

-

Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance at 280 nm of the wash fractions until it returns to baseline.

-

-

Elution:

-

For Harsh Elution (Options 1-3):

-

Apply 3-5 column volumes of the chosen elution buffer to the column.

-

Collect the eluate in fractions.

-

Immediately neutralize the fractions eluted with low pH buffers by adding 1/10th volume of Neutralization Buffer.

-

-

For Proteolytic Cleavage (Option 4):

-

Wash the column with 5 column volumes of Thrombin cleavage buffer.

-

Prepare the thrombin digestion solution by diluting biotinylated thrombin in cleavage buffer according to the manufacturer's instructions.

-

Apply the thrombin solution to the column and stop the flow.

-

Incubate at room temperature for a specified time (e.g., 2-16 hours) to allow for cleavage.

-

Elute the target protein using the Thrombin cleavage buffer.

-

The biotinylated thrombin can be subsequently removed using streptavidin agarose.[2][7]

-

-

-

Analysis:

-

Analyze all fractions (lysate, flow-through, washes, and eluates) by SDS-PAGE to determine the purity and yield of the target protein.

-

S-Tag Pull-Down Assay

This assay is used to identify proteins that interact with a known S-Tagged "bait" protein.

Materials:

-

S-protein agarose beads.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 1x SDS-PAGE sample buffer or a non-denaturing elution buffer if downstream functional assays are planned.

-

Cell lysate containing the S-Tagged "bait" protein.

-

Cell lysate containing potential "prey" proteins.

Procedure:

-

Bait Protein Immobilization:

-

Incubate a suitable amount of S-protein agarose beads with the cell lysate containing the S-Tagged bait protein for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Wash Buffer to remove unbound bait protein and non-specific binders from the initial lysate.

-

-

Prey Protein Incubation:

-

Add the cell lysate containing the potential prey proteins to the beads with the immobilized bait protein.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound prey proteins.

-

-

Elution and Analysis:

-

Resuspend the final bead pellet in 1x SDS-PAGE sample buffer.

-

Boil the sample for 5-10 minutes to elute the protein complexes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies specific to the suspected prey proteins. Mass spectrometry can be used to identify unknown interacting partners.

-

S-Tag Co-Immunoprecipitation (Co-IP)

Co-IP is similar to a pull-down but typically refers to the use of an antibody to capture a protein complex from a lysate. In the context of S-Tag, an anti-S-Tag antibody can be used.

Materials:

-

Anti-S-Tag antibody.

-

Protein A/G agarose or magnetic beads.

-

Co-IP Lysis Buffer: A gentle lysis buffer to preserve protein-protein interactions (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[11]

-

Wash Buffer: Co-IP Lysis Buffer with reduced detergent concentration.

-

Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.

-

Cell lysate containing the S-Tagged protein and its potential binding partners.

Procedure:

-

Cell Lysis: Prepare a cell lysate using a gentle Co-IP Lysis Buffer to maintain protein complexes.[11]

-

Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding to the beads. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation:

-

Add the anti-S-Tag antibody to the pre-cleared lysate and incubate for 1-4 hours at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads using either a low pH elution buffer (followed by neutralization) or by boiling in SDS-PAGE sample buffer.

-

-

Analysis: Analyze the eluted proteins by Western blotting to detect the S-Tagged protein and its interacting partners.

S-Tag in Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics (kon and koff) and affinity (Kd) of the interaction between an S-Tagged protein and its binding partner in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Purified S-protein (for immobilization as the ligand).

-

Purified S-Tagged protein (as the analyte).

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified S-protein diluted in immobilization buffer over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine. This will create a surface with immobilized S-protein.

-

-

Analyte Binding Measurement:

-

Inject a series of concentrations of the purified S-Tagged protein (analyte) over the S-protein-coated surface at a constant flow rate.

-

Record the binding response (in Resonance Units, RU) over time to generate sensorgrams for both the association and dissociation phases.

-

-

Regeneration:

-

After each analyte injection cycle, inject the regeneration solution to remove the bound S-Tagged protein from the S-protein surface, preparing it for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the SPR instrument's software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the S-Tag protein interaction system.

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elifesciences.org [elifesciences.org]

- 4. S-Tag Antibody | Cell Signaling Technology [cellsignal.com]

- 5. path.ox.ac.uk [path.ox.ac.uk]

- 6. cube-biotech.com [cube-biotech.com]

- 7. raineslab.com [raineslab.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Introduction to S Tag peptide technology

An In-depth Technical Guide to S-Tag Peptide Technology

Introduction

S-Tag technology is a versatile and widely used system for the expression, purification, and detection of recombinant proteins.[1][2][3] The system is based on the high-affinity interaction between the S-Tag, a 15-amino-acid peptide, and the S-protein, a 104-amino-acid fragment derived from bovine pancreatic ribonuclease A (RNase A).[4] This interaction is a key component of the RNase S system, where the full-length RNase A is cleaved by subtilisin into the S-peptide (residues 1-20) and the S-protein (residues 21-124).[1] Although individually inactive, the two fragments associate non-covalently to form the fully active RNase S enzyme.[2] The S-Tag itself is a truncated version of the S-peptide, encompassing the 15 residues essential for high-affinity binding to the S-protein.[1][5]

Its small size, high solubility, and the specificity of its interaction make the S-Tag a powerful tool in protein science, offering advantages in purification, sensitive detection, and quantitative analysis.[3][6][7] This guide provides a comprehensive technical overview of the S-Tag system, including its core principles, quantitative data, experimental protocols, and key applications for researchers and drug development professionals.

Core Principle: The S-Tag/S-Protein Interaction

The foundation of the S-Tag system is the strong, specific, non-covalent interaction between the S-Tag peptide and the S-protein.[3] This interaction reconstitutes the structure of RNase S, which can be exploited for both affinity purification and enzymatic quantification.[3]

-

High Affinity: The binding between S-Tag and S-protein is characterized by a high affinity, with a dissociation constant (Kd) in the nanomolar range, which is crucial for effective protein capture during purification and detection.

-

Specificity: The interaction is highly specific, minimizing the non-specific binding of other cellular proteins during purification and reducing background noise in detection assays.[1][3]

-

Versatility: The S-Tag can be genetically fused to the N-terminus, C-terminus, or even an internal region of a target protein, often without compromising the protein's folding or function.[1][3] The peptide is hydrophilic and typically remains accessible on the fusion protein's surface.[1][5]

Quantitative Data Summary

The performance and characteristics of the S-Tag system can be summarized by several key quantitative parameters.

Table 1: S-Tag System Components and Properties

| Component | Sequence/Description | Size | Key Properties |

|---|---|---|---|

| S-Tag Peptide | KETAAAKFERQHMDS[5][6][8] | 15 amino acids | Small, hydrophilic, unlikely to interfere with protein function.[3][9] |

| S-Protein | Residues 21-124 of RNase A[1][2] | ~11.5 kDa (104 aa) | The binding partner for the S-Tag, used for purification and detection. |

| RNase S | Reconstituted S-Tag/S-Protein complex | ~13.7 kDa | Possesses ribonucleolytic activity, enabling enzymatic assays.[2][3] |

Table 2: Performance Characteristics of S-Tag Technology

| Parameter | Value | Application | Notes |

|---|---|---|---|

| Binding Affinity (Kd) | ~10⁻⁹ M | Purification, Detection | High affinity ensures strong and stable interaction. |

| Detection Limit (Western) | As low as 250 pg[3] | Western Blot | Allows for the detection of low-abundance proteins. |

| Detection Limit (Assay) | As low as 20 fmol[1][3] | Enzymatic Assay | Highly sensitive quantitative measurement of protein expression. |

| Binding Capacity | ≥500 µg S-Tag β-gal / mL resin[1] | Affinity Purification | Varies depending on the specific fusion protein's size and structure. |

Key Applications and Experimental Protocols

S-Tag technology is applied across a range of molecular biology workflows.

Affinity Purification of Recombinant Proteins

Affinity chromatography using immobilized S-protein is a primary application of the S-Tag system.[2] S-protein is covalently coupled to a solid support, typically agarose beads, to capture S-Tag fusion proteins from crude cell lysates.[1]

References

- 1. raineslab.com [raineslab.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Several Affinity Tags Commonly Used in Chromatographic Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-tag - Wikipedia [en.wikipedia.org]

- 6. sinobiological.com [sinobiological.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. S-Tag Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

S-Tag Peptide for Protein Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the S-Tag peptide for the affinity purification of recombinant proteins. The S-Tag system is a versatile and reliable method for obtaining high-purity proteins for a wide range of downstream applications, including structural biology, enzyme kinetics, and drug discovery.

Introduction to the S-Tag System

The S-Tag system is based on the high-affinity interaction between the 15-amino-acid S-Tag peptide (KETAAAKFERQHMDS) and the S-protein, which is a 104-amino-acid fragment derived from bovine pancreatic ribonuclease A.[1] This specific interaction allows for the efficient capture of S-tagged fusion proteins from crude cell lysates onto a solid support matrix functionalized with S-protein.

Key Advantages of the S-Tag System:

-

High Specificity: The interaction between the S-Tag and S-protein is highly specific, minimizing the co-purification of contaminating host cell proteins.

-

Small Tag Size: The 15-amino-acid S-Tag is relatively small and generally does not interfere with the structure or function of the target protein.

-

Versatile Elution Options: The bound S-tagged protein can be eluted under native or denaturing conditions, or through enzymatic cleavage of a recognition site engineered between the tag and the protein.

-

Quantitative Detection: The S-Tag system can also be used for the quantitative detection of fusion proteins through the reconstitution of RNase S activity.[1]

Data Presentation: Performance Characteristics